Cadmium;bromide;tetrahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

BrCdH8O4- |

|---|---|

Molecular Weight |

264.38 g/mol |

IUPAC Name |

cadmium;bromide;tetrahydrate |

InChI |

InChI=1S/BrH.Cd.4H2O/h1H;;4*1H2/p-1 |

InChI Key |

HUVVVAWEAWSCDR-UHFFFAOYSA-M |

Canonical SMILES |

O.O.O.O.[Br-].[Cd] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cadmium Bromide Tetrahydrate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadmium bromide tetrahydrate (CdBr₂·4H₂O) is a white, crystalline inorganic compound that serves as a key precursor and reagent in diverse scientific and industrial applications, from the synthesis of advanced nanomaterials to roles in lithography and chemical catalysis.[1] Its hygroscopic nature and high solubility in aqueous and polar organic solvents define its utility and handling requirements.[2][3] A comprehensive understanding of its structural arrangement, thermal stability, and spectroscopic characteristics is paramount for its effective and safe utilization in research and development. This guide synthesizes critical data on the chemical and physical properties of cadmium bromide tetrahydrate, offering a technical foundation for professionals in chemistry, materials science, and pharmaceutical development. We will delve into its intricate crystal structure, thermal decomposition pathway, spectroscopic signature, and solution behavior, providing both foundational knowledge and practical protocols for its characterization.

Physicochemical Properties & Identification

Cadmium bromide tetrahydrate is a hydrated inorganic salt. It is a white to off-white crystalline solid that is highly soluble in water and deliquescent, meaning it readily absorbs moisture from the atmosphere.[2][3] Due to its cadmium content, it is classified as toxic and requires careful handling.[4]

Table 1: Key Physicochemical Identifiers for Cadmium Bromide Tetrahydrate

| Property | Value | Reference(s) |

| Chemical Formula | CdBr₂·4H₂O | [5][6] |

| Molecular Weight | 344.28 g/mol | [7][8] |

| CAS Number | 13464-92-1 | [4][8] |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | 36°C (Transitions to a lower hydrate) | [3] |

| Primary Hazards | Acute toxicity (oral, dermal, inhalation), Carcinogenicity, Very toxic to aquatic life | [8] |

Molecular and Crystal Structure

The structural integrity of cadmium bromide tetrahydrate is fundamental to its chemical behavior. Early and definitive characterization by X-ray crystallography has provided a detailed picture of the atomic arrangement in the solid state.

Coordination Environment and Polymeric Nature

The crystal structure of cadmium bromide tetrahydrate is not a simple ionic lattice of Cd²⁺, Br⁻, and H₂O molecules. Instead, it forms a complex coordination polymer. The seminal work by Leligny and Monier established that the structure consists of chains of [CdBr₂(H₂O)₂] units.[4] In this arrangement, each cadmium(II) ion is octahedrally coordinated. Two water molecules and two bromine atoms form the equatorial plane, while two other bromine atoms from adjacent units act as bridging ligands, linking the cadmium centers into an infinite chain. The remaining two water molecules per formula unit are not directly coordinated to the cadmium center but exist as interstitial water molecules within the crystal lattice, stabilized by hydrogen bonding.

This polymeric nature, with bridging bromide ligands, is a critical feature influencing the compound's physical properties, such as its dissolution behavior and thermal stability.

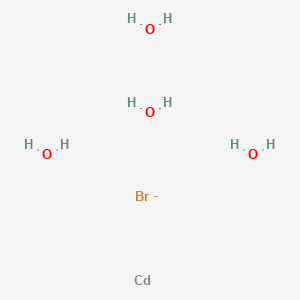

Caption: Polymeric chain structure of CdBr₂·4H₂O.

Crystallographic Data

While a comprehensive search for the specific bond lengths and angles from the original crystallographic studies was conducted, access to the full dataset from Leligny & Monier's 1978 paper in Acta Crystallographica was not available.[4] For precise research applications, direct consultation of this primary literature or crystallographic databases is strongly recommended. However, related structures containing tetrabromidocadmate(II) anions show Cd-Br bond lengths in the range of 2.7 to 2.8 Å, providing a reasonable estimate for the terminal Cd-Br bonds in this structure.[9] The bridging Cd-Br bonds would be expected to be slightly longer.

Spectroscopic Characterization

Vibrational spectroscopy is a powerful, non-destructive technique for probing the structure and bonding within a compound. For cadmium bromide tetrahydrate, both infrared (IR) and Raman spectroscopy can provide valuable information about the cadmium-bromide lattice vibrations and the status of the water molecules.

Theoretical Vibrational Modes

-

Cd-Br Vibrations: The vibrations associated with the Cd-Br bonds are expected to occur in the far-infrared and low-frequency Raman regions (< 200 cm⁻¹). In solid anhydrous CdBr₂, Raman active modes are observed at approximately 150 cm⁻¹ (A₁g mode) and 81 cm⁻¹ (E₉ mode).[10] In the hydrated form, the presence of coordinated water and a different crystal symmetry would alter these frequencies and potentially activate additional modes.

-

Water Vibrations: The four water molecules will give rise to characteristic vibrational bands. The two coordinated and two interstitial water molecules are in different chemical environments and may exhibit distinct frequencies.

-

O-H Stretching: Typically observed in the 3000-3600 cm⁻¹ region. Hydrogen bonding will broaden these bands and shift them to lower frequencies compared to free water.

-

H-O-H Bending (Scissoring): Expected around 1600-1650 cm⁻¹.

-

Librational Modes (Rocking, Wagging, Twisting): These hindered rotational modes of the coordinated water molecules occur at lower frequencies (typically 300-900 cm⁻¹) and can provide strong evidence of coordination.

-

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines the standard procedure for obtaining a solid-state IR spectrum, a crucial step for quality control and structural verification.

Causality: ATR is chosen for its simplicity, requiring minimal sample preparation and eliminating the need for KBr pellets, which is advantageous for a hygroscopic substance. This method provides a rapid and reproducible spectroscopic fingerprint of the material.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Collection: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral signature of the instrument and atmosphere.

-

Sample Application: Place a small amount (a few milligrams) of cadmium bromide tetrahydrate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal. Inconsistent pressure is a primary source of spectral irreproducibility.

-

Spectrum Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

Caption: Workflow for ATR FT-IR analysis.

Thermal Properties and Decomposition

The thermal behavior of a hydrated salt is critical for determining its storage conditions, stability limits, and processing parameters. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for this characterization.

Dehydration and Decomposition Pathway

Cadmium bromide tetrahydrate undergoes a multi-step decomposition upon heating.

-

Initial Dehydration: The compound first undergoes a transition at approximately 36°C.[3] This corresponds to the loss of three of the four water molecules, transforming the tetrahydrate into the monohydrate (CdBr₂·H₂O). This initial water loss at a relatively low temperature underscores the compound's sensitivity to thermal conditions.

-

Final Dehydration: Upon further heating, the remaining water molecule is lost, yielding anhydrous cadmium bromide (CdBr₂).

-

Melting and Decomposition of Anhydrous Salt: Anhydrous CdBr₂ melts at 568°C.[4] At higher temperatures, it will decompose, releasing toxic fumes of cadmium and bromide species.

Table 2: Theoretical vs. Experimental Mass Loss for Dehydration Steps

| Dehydration Step | Theoretical Mass Loss (%) | Expected TGA Observation |

| CdBr₂·4H₂O → CdBr₂·H₂O + 3 H₂O | 15.70% | A mass loss step beginning around 36°C. |

| CdBr₂·H₂O → CdBr₂ + H₂O | 5.23% (Total: 20.93%) | A second, higher-temperature mass loss step. |

Experimental Protocol: TGA/DSC Analysis

Causality: A simultaneous TGA/DSC experiment is the most efficient method, providing concurrent information on mass changes (TGA) and associated energetic events (DSC endotherms/exotherms). Using an inert atmosphere prevents oxidative side reactions, ensuring the observed events correspond purely to dehydration and phase transitions.

-

Instrument Calibration: Calibrate the TGA balance and DSC heat flow using appropriate standards as per the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5–10 mg of cadmium bromide tetrahydrate into a clean, tared TGA crucible (e.g., alumina). Due to its hygroscopic nature, minimize exposure to ambient air during preparation.

-

Experimental Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25°C.

-

Ramp the temperature at a controlled rate, typically 10°C/min, up to a final temperature sufficient to observe all dehydration events (e.g., 250°C).

-

-

Data Analysis:

-

TGA Curve: Analyze the resulting mass vs. temperature plot. Determine the onset temperature and the percentage mass loss for each distinct step. Compare the experimental mass loss to the theoretical values in Table 2 to confirm the stoichiometry of the dehydration process.

-

DSC Curve: Analyze the heat flow vs. temperature plot. Identify the endothermic peaks corresponding to the energy required for dehydration and any phase transitions.

-

Solubility and Solution Chemistry

The high solubility of cadmium bromide tetrahydrate is a key property for its use as a reagent.

Aqueous Solubility

The compound is highly soluble in water. While temperature-dependent data for the tetrahydrate is not consistently reported separately from the anhydrous form, the overall solubility of cadmium bromide is well-documented and substantial.

Table 3: Solubility of Cadmium Bromide in Water

| Temperature (°C) | Solubility (g / 100 mL H₂O) |

| 0 | 56.3 |

| 10 | 75.4 |

| 20 | 98.8 |

| 30 | 129 |

| 40 | 152 |

| 60 | 153 |

| 80 | 156 |

| 100 | 160 |

| Note: This data represents the solubility of the cadmium bromide species and does not differentiate between the various hydrated forms that may be in equilibrium at different temperatures. |

Speciation in Aqueous Solution

Upon dissolution in water, cadmium bromide does not simply exist as solvated Cd²⁺ and Br⁻ ions. It forms a series of complex bromo-cadmium species. The equilibrium between these species is dependent on the bromide concentration. The dominant species include [CdBr]⁺, neutral CdBr₂, [CdBr₃]⁻, and [CdBr₄]²⁻. This complexation behavior is crucial in applications like electroplating and synthesis, as the nature of the cadmium species in solution dictates its reactivity.

Synthesis and Preparation

Cadmium bromide tetrahydrate is typically prepared by the reaction of a cadmium salt or oxide with hydrobromic acid, followed by crystallization from the aqueous solution.

Laboratory Synthesis Protocol

Causality: This protocol uses cadmium carbonate and hydrobromic acid. The carbonate is chosen as it reacts readily with acid, producing carbon dioxide gas and water, which are easily removed. The reaction drives to completion, and the subsequent crystallization from a slightly acidic solution prevents the formation of cadmium hydroxide precipitates. Extreme caution is required as this procedure involves toxic cadmium compounds and corrosive acid.

-

Reaction Setup: In a fume hood, place a magnetic stir bar in a 250 mL beaker. Add 17.25 g (0.10 mol) of cadmium carbonate (CdCO₃).

-

Acid Addition: Slowly and carefully add approximately 45 mL of 48% hydrobromic acid (HBr) to the beaker while stirring. The addition will cause effervescence (CO₂ evolution). Add the acid portion-wise to control the reaction rate. CdCO₃(s) + 2 HBr(aq) → CdBr₂(aq) + H₂O(l) + CO₂(g)

-

Dissolution: Continue stirring until all the cadmium carbonate has dissolved and gas evolution has ceased. A clear, colorless solution should be obtained. If the solution is not clear, it can be filtered through a fine porosity filter paper.

-

Crystallization: Gently heat the solution on a hot plate to concentrate it until the first signs of crystal formation are observed at the surface.

-

Cooling and Isolation: Remove the beaker from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature, and then further in an ice bath to maximize crystal yield.

-

Filtration and Washing: Collect the resulting white crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with two small portions of ice-cold deionized water, followed by a small portion of cold ethanol to facilitate drying.

-

Drying: Dry the product by drawing air through the filter funnel for an extended period. Do not oven-dry at elevated temperatures to avoid premature dehydration. Store the final product in a tightly sealed container to protect it from atmospheric moisture.

Conclusion

Cadmium bromide tetrahydrate is a compound whose utility is deeply rooted in its fundamental chemical and structural properties. Its polymeric crystal structure, characterized by bridging bromide ligands and both coordinated and interstitial water molecules, dictates its thermal and spectroscopic behavior. The multi-step dehydration pathway, beginning at a modest 36°C, highlights the need for controlled storage and handling conditions. Its high aqueous solubility and the formation of various bromo-cadmium complexes in solution are central to its role as a versatile chemical reagent. The protocols and data presented in this guide provide a robust framework for researchers and scientists to understand, characterize, and effectively utilize this important inorganic compound in their work.

References

-

Nozawa, T., Nakagawa, H., & Matsumoto, H. (1985). Raman Spectra of the Mixed Cadmium Halide Crystals. MEMOIRS OF THE FACULTY OF ENGINEERING FUKUI UNIVERSITY, 33(1). [Link]

-

Wikipedia contributors. (2023). Cadmium bromide. Wikipedia, The Free Encyclopedia. [Link]

-

Lo, K. M., & Ng, S. W. (2009). Bis[4-(dimethylamino)pyridinium] tetrabromidocadmate(II) monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), m560. [Link]

-

Seredyuk, M. (2023). Crystal structure of polymeric bis(3-amino-1H-pyrazole)cadmium dibromide. IUCrData, 8(12). [Link]

-

American Elements. (n.d.). Cadmium Bromide Tetrahydrate. Retrieved January 8, 2026, from [Link]

-

Heeger Materials Inc. (n.d.). Cadmium Bromide Tetrahydrate | CdBr2·4H2O | CAS 13464-92-1. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). Cadmium bromide tetrahydrate, 98%. Retrieved January 8, 2026, from [Link]

-

Ereztech. (n.d.). Cadmium Bromide Tetrahydrate | CdBr2 · 4H2O. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Bond lengths (A)a with estimated standard deviations in parentheses for ScBr,SbF, and TeBr,AsF. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Selected bond lengths (A ˚ ) and angles (°) for (2). Retrieved January 8, 2026, from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved January 8, 2026, from [Link]

Sources

- 1. Cadmium bromide tetrahydrate, 98%, pure 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. heegermaterials.com [heegermaterials.com]

- 3. Cadmium Bromide Tetrahydrate - ProChem, Inc. [prochemonline.com]

- 4. Cadmium bromide - Wikipedia [en.wikipedia.org]

- 5. Cadmium Bromide | Cadmium Bromide Tetrahydrate | CdBr2 · 4H2O - Ereztech [ereztech.com]

- 6. ltschem.com [ltschem.com]

- 7. Cadmium bromide tetrahydrate, 98% | Br2CdH8O4 | CID 71311325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 臭化カドミウム 四水和物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Bis[4-(dimethylamino)pyridinium] tetrabromidocadmate(II) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to the Physical Characteristics of Cadmium Bromide Tetrahydrate Crystals

Abstract

This technical guide provides a comprehensive overview of the core physical characteristics of cadmium bromide tetrahydrate (CdBr₂·4H₂O) crystals. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes crystallographic, optical, thermal, and spectroscopic properties. While foundational crystallographic data is well-established, this guide also addresses the current scarcity of publicly available data in other characterization areas by providing predictive insights based on analogous hydrated compounds. Detailed experimental protocols for key analytical techniques are presented to empower researchers in their own investigations of this and similar crystalline materials.

Introduction

Cadmium bromide tetrahydrate (CdBr₂·4H₂O) is a hydrated inorganic salt that crystallizes as a white to yellowish, hygroscopic solid.[1][2][3] It is known for its solubility in water and ethanol.[1] While its applications are not as widespread as some other cadmium compounds, it finds utility in photography, lithography, and as a precursor in the synthesis of coordination polymers and quantum dots.[4][5] A thorough understanding of the physical properties of its crystalline form is paramount for its application in advanced materials and for ensuring safety and efficacy in any potential pharmaceutical contexts. This guide delves into the fundamental physical characteristics that define CdBr₂·4H₂O crystals, offering both established data and a framework for further investigation.

Crystallographic Structure

The arrangement of atoms and molecules in a crystal lattice is the most fundamental physical characteristic, dictating many of its other properties. The definitive work on the crystal structure of cadmium bromide tetrahydrate was performed by Leligny and Monier in 1978.[6]

Crystal System and Space Group

Cadmium bromide tetrahydrate crystallizes in the orthorhombic system, belonging to the space group Pnnm .[6] This crystal system is characterized by three unequal axes at right angles to each other.

Unit Cell Parameters

The unit cell dimensions, as determined by single-crystal X-ray diffraction, are:

| Parameter | Value (Å) |

| a | 12.594(5) |

| b | 7.551(4) |

| c | 4.002(4) |

| Source: Leligny, H., & Monier, J. C. (1978)[6] |

Coordination Environment and Crystal Packing

In the CdBr₂·4H₂O structure, the cadmium atoms are octahedrally coordinated.[6] The crystal structure is described as being composed of individual chains of these octahedra that are packed along the[1] direction. These chains are linked by their edges through hydrogen bonds.[6] The water molecules play a crucial role in stabilizing this structure through these hydrogen bonding networks.

Experimental Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the fundamental steps for determining the crystal structure of a compound like CdBr₂·4H₂O.

-

Crystal Growth: Grow single crystals of CdBr₂·4H₂O of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated aqueous solution at a constant temperature (e.g., 20°C).[6]

-

Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head using a suitable adhesive or oil.

-

Data Collection:

-

Place the mounted crystal on a single-crystal X-ray diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction frames to determine the unit cell and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam, measuring the intensities of the diffracted X-rays at various angles.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Apply corrections for factors such as polarization, absorption, and crystal decay.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the heavy atoms (Cd, Br).

-

Refine the structural model using least-squares methods, locating the lighter atoms (O, H) from difference Fourier maps.

-

-

Model Validation: Validate the final crystal structure using crystallographic software to check for geometric reasonability and overall quality of the fit between the calculated and observed diffraction data.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Optical Properties

Transparency and Color

CdBr₂·4H₂O crystals are typically white to yellowish, indicating that they do not strongly absorb light in the visible region of the electromagnetic spectrum.[1][3] We can predict a wide transparency window from the near-ultraviolet (UV) to the near-infrared (NIR) region, a common feature for many hydrated inorganic salts.

Refractive Index

The refractive index, a measure of how much light bends as it passes through the crystal, is a critical parameter for optical applications. For an orthorhombic crystal like CdBr₂·4H₂O, three distinct refractive indices (nₓ, nᵧ, n₂) corresponding to the crystallographic axes are expected. This property is known as birefringence. While the precise values for CdBr₂·4H₂O are undetermined, they can be measured using techniques like refractometry or ellipsometry.

Experimental Protocol 2: UV-Vis-NIR Spectroscopy

This protocol describes how to determine the optical transparency window of CdBr₂·4H₂O crystals.

-

Sample Preparation: Prepare a thin, polished single crystal or a pressed pellet of finely ground crystalline powder.

-

Instrument Setup: Use a dual-beam UV-Vis-NIR spectrophotometer.

-

Baseline Correction: Obtain a baseline spectrum with no sample in the beam path to account for atmospheric and instrument responses.

-

Sample Measurement: Place the prepared sample in the beam path and record the transmittance or absorbance spectrum over a wide wavelength range (e.g., 200-2500 nm).

-

Data Analysis: The resulting spectrum will show the wavelength range over which the crystal is transparent. The sharp drop in transmittance at the short-wavelength end corresponds to the UV cutoff, which is related to the material's band gap.

Thermal Behavior

The stability of a hydrated crystal upon heating is crucial for understanding its storage, handling, and processing limits. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study these properties.

Dehydration and Decomposition

Upon heating, hydrated salts typically undergo a multi-step process of dehydration, where the water of crystallization is lost, followed by the decomposition of the anhydrous salt at higher temperatures.[1][7] For CdBr₂·4H₂O, the following is the expected thermal decomposition pathway:

-

Dehydration: The four water molecules are lost, likely in one or more steps, to form anhydrous CdBr₂. Some sources suggest that at 36°C, three water molecules are lost to form the monohydrate.[8] A complete dehydration would result in a theoretical mass loss of approximately 20.9%.

-

Decomposition: At much higher temperatures, the anhydrous CdBr₂ will decompose.

Experimental Protocol 3: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol details the simultaneous thermal analysis of CdBr₂·4H₂O.

-

Sample Preparation: Accurately weigh a small amount of the crystalline sample (typically 5-10 mg) into an inert crucible (e.g., alumina).

-

Instrument Setup: Place the sample crucible and an empty reference crucible into a simultaneous TGA/DSC instrument.

-

Experimental Conditions:

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

Heat the sample from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

-

-

Data Acquisition: Continuously record the sample mass (TGA) and the differential heat flow between the sample and reference (DSC) as a function of temperature.

-

Data Analysis:

-

The TGA curve will show the percentage mass loss at different temperatures, corresponding to the dehydration steps.

-

The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting, dehydration) and decomposition.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cadmium bromide tetrahydrate, 98% | Br2CdH8O4 | CID 71311325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cadmium Bromide Tetrahydrate Manufacturer from Vadodara [m.axiomlithium.com]

- 4. researchgate.net [researchgate.net]

- 5. iitk.ac.in [iitk.ac.in]

- 6. journals.iucr.org [journals.iucr.org]

- 7. issr.edu.kh [issr.edu.kh]

- 8. Cadmium Bromide Tetrahydrate - ProChem, Inc. [prochemonline.com]

An In-depth Technical Guide to the Solubility of Cadmium Bromide Tetrahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Versatile Inorganic Salt

Cadmium bromide, particularly in its tetrahydrated form (CdBr₂·4H₂O), presents a unique inorganic building block for a variety of applications, from the synthesis of advanced materials to its potential role in specialized chemical reactions. For researchers in materials science and drug development, understanding the solubility of this compound in non-aqueous media is paramount. The ability to dissolve, control, and manipulate cadmium bromide tetrahydrate in organic solvents opens avenues for novel synthetic routes, the creation of hybrid organic-inorganic materials, and the formulation of specialized reagents. This guide provides a comprehensive exploration of the solubility of cadmium bromide tetrahydrate, offering both a theoretical framework and practical insights for laboratory applications.

Physicochemical Properties of Cadmium Bromide Tetrahydrate

Cadmium bromide tetrahydrate is a white to off-white crystalline solid. It is known to be deliquescent, meaning it has a strong tendency to absorb moisture from the air to form a solution.[1] This hygroscopic nature is an important consideration for its storage and handling.

| Property | Value |

| Chemical Formula | CdBr₂·4H₂O |

| Molar Mass | 344.28 g/mol [1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | The tetrahydrate loses water upon heating. The anhydrous form melts at 568 °C. |

| Water Solubility | Highly soluble |

Theoretical Principles Governing Solubility in Organic Solvents

The solubility of an inorganic salt like cadmium bromide tetrahydrate in an organic solvent is a complex interplay of several factors. The adage "like dissolves like" provides a foundational, albeit simplified, starting point. A more nuanced understanding requires consideration of the following:

-

Solvent Polarity: Polar solvents are generally more effective at dissolving ionic or polar solutes. The polarity of a solvent is often quantified by its dielectric constant. Solvents with higher dielectric constants are better able to shield the electrostatic attraction between the cadmium (Cd²⁺) and bromide (Br⁻) ions, facilitating dissolution.

-

Solute-Solvent Interactions: The dissolution process involves the breaking of the crystal lattice of the solute and the formation of new interactions between the solute particles and the solvent molecules. For cadmium bromide tetrahydrate, this includes ion-dipole interactions between the Cd²⁺ and Br⁻ ions and the polar organic solvent molecules.

-

Hydrogen Bonding: The presence of four water molecules of hydration in the crystal structure of cadmium bromide tetrahydrate introduces the potential for hydrogen bonding. Organic solvents that can act as hydrogen bond donors or acceptors may exhibit enhanced solubility for the hydrated salt.

-

Complex Formation: Cadmium is a transition metal known to form coordination complexes. Organic solvents with donor atoms (e.g., oxygen in alcohols and ketones, nitrogen in pyridine) can coordinate with the cadmium ion, which can significantly enhance solubility. This complexation can be a dominant factor driving the dissolution process.

Caption: Key factors influencing the solubility of cadmium bromide tetrahydrate.

Quantitative Solubility Data

Precise quantitative solubility data for cadmium bromide tetrahydrate in a wide range of organic solvents is not extensively reported in readily available literature. However, data for the anhydrous form, cadmium bromide (CdBr₂), provides a valuable baseline for understanding its solubility behavior. The presence of water of hydration in the tetrahydrate form is expected to influence these values, a topic discussed in the subsequent section.

The following table summarizes the available quantitative solubility data for anhydrous cadmium bromide in various organic solvents.

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Methanol | Alcohol | 0 | 9.9 | [2] |

| 15 | 13.5 | [2] | ||

| 20 | 16.2 | [2] | ||

| 25 | 18.4 | [2] | ||

| 30 | 21.1 | [2] | ||

| 40 | 24.5 | [2] | ||

| 50 | 31.0 | [2] | ||

| 60 | 43.9 | [2] | ||

| Ethanol (absolute) | Alcohol | 10 | 26.9 | [2] |

| 15 | 26.6 | [2] | ||

| 20 | 30.0 | [2] | ||

| 30 | 33.5 | [2] | ||

| 40 | 37.8 | [2] | ||

| 45 | 39.3 | [2] | ||

| 50 | 38.1 | [2] | ||

| 60 | 30.3 | [2] | ||

| 70 | 22.3 | [2] | ||

| Acetone | Ketone | 18 | 1.559 | [2] |

| Diethyl Ether | Ether | 15 | 0.4 | [2] |

| Benzonitrile | Nitrile | 18 | 0.857 | [2] |

| Propylene Carbonate | Carbonate Ester | 25 | 0.12 | [2] |

| Hydrazine | --- | 20 | 40 | [2] |

| Ethyl Acetate | Ester | --- | Insoluble | [2] |

Qualitative Solubility Information for Cadmium Bromide Tetrahydrate:

-

Ethanol: Soluble[1]

The Influence of Water of Hydration on Solubility

The presence of four water molecules in the crystal lattice of cadmium bromide tetrahydrate is a critical factor influencing its solubility in organic solvents compared to its anhydrous counterpart. While direct comparative quantitative data is scarce, the following principles can guide expectations:

-

Increased Polarity: The water of hydration increases the overall polarity of the solute molecule. This can enhance solubility in highly polar organic solvents that can effectively solvate the water molecules along with the ions.

-

Hydrogen Bonding: The water molecules can form hydrogen bonds with organic solvents that are hydrogen bond acceptors (e.g., alcohols, ethers, ketones). This interaction can facilitate the disruption of the crystal lattice and promote dissolution.

-

Disruption of Solvent Structure: In less polar or non-polar solvents, the presence of water of hydration can decrease solubility. The energy required to accommodate the polar hydrate in a non-polar solvent matrix is often unfavorable.

-

Potential for Dehydration or Solvate Formation: In some instances, the organic solvent may displace the water of hydration to form a new solvate complex. This can lead to a change in the solid phase in equilibrium with the solution and affect the measured solubility.

For polar protic solvents like ethanol, the solubility of the tetrahydrate is expected to be significant, as observed qualitatively.[1] For polar aprotic solvents like acetone, the "less soluble" description suggests that while there is some interaction, it is not as favorable as with protic solvents. In non-polar solvents, the solubility of the tetrahydrate is expected to be very low.

Experimental Protocol for Determining Solubility

For researchers needing to determine the solubility of cadmium bromide tetrahydrate in a specific organic solvent, the isothermal saturation method is a reliable and widely used technique.

Objective: To determine the solubility of cadmium bromide tetrahydrate in a given organic solvent at a specific temperature.

Principle: An excess amount of the solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Caption: Workflow for the isothermal saturation method.

Materials and Apparatus:

-

Cadmium bromide tetrahydrate (analytical grade)

-

Organic solvent of interest (high purity)

-

Thermostatic water bath or incubator

-

Sealable glass vials or flasks

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for cadmium quantification (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma - Optical Emission Spectrometer)

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of cadmium bromide tetrahydrate into a sealable glass vial. The excess solid should be clearly visible after equilibration.

-

Add a known volume or mass of the organic solvent to the vial.

-

-

Equilibration:

-

Place the sealed vial in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer to ensure thorough mixing and facilitate the attainment of equilibrium.

-

The equilibration time will vary depending on the solvent and temperature. A minimum of 24-48 hours is recommended. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of cadmium in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear saturated solution) using a syringe fitted with a chemically resistant filter. This step is crucial to ensure that no undissolved solid is transferred to the sample for analysis. Alternatively, the solution can be centrifuged to pellet the excess solid before taking an aliquot of the supernatant.

-

-

Sample Preparation for Analysis:

-

Accurately weigh the collected aliquot of the saturated solution.

-

Dilute the sample to a known volume with an appropriate solvent (often dilute nitric acid for AAS or ICP analysis) to bring the cadmium concentration within the linear range of the analytical instrument.

-

-

Analytical Determination:

-

Analyze the diluted sample for its cadmium concentration using a calibrated analytical technique such as:

-

Atomic Absorption Spectrometry (AAS): A robust and widely available technique for metal analysis. Flame AAS is suitable for moderate concentrations, while Graphite Furnace AAS (GFAAS) offers higher sensitivity for trace levels.[4][5]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Offers excellent sensitivity and the ability for multi-element analysis.[6][7]

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Provides the highest sensitivity for ultra-trace analysis.[6]

-

UV-Vis Spectrophotometry: Can be used if a suitable colorimetric reagent that forms a colored complex with cadmium in the chosen solvent is available.[8]

-

-

-

Calculation of Solubility:

-

From the measured concentration of cadmium in the diluted sample, calculate the concentration in the original saturated solution.

-

Using the weight of the aliquot of the saturated solution and the calculated amount of cadmium bromide tetrahydrate, determine the mass of the solvent.

-

Express the solubility in the desired units (e.g., g/100 g of solvent, mol/L).

-

Safety and Handling Considerations

Cadmium and its compounds are highly toxic and are classified as known or probable human carcinogens. It is imperative to handle cadmium bromide tetrahydrate with appropriate safety precautions:

-

Engineering Controls: Always work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Waste Disposal: Dispose of all cadmium-containing waste in accordance with local, state, and federal regulations. Do not discharge into drains.

Conclusion

The solubility of cadmium bromide tetrahydrate in organic solvents is a critical parameter for its application in synthesis and materials science. While quantitative data for the tetrahydrate is limited, the solubility of the anhydrous form provides a strong indication of its behavior. The interplay of solvent polarity, hydrogen bonding, and the potential for complex formation governs the dissolution process. For precise solubility determination in novel solvent systems, the isothermal saturation method, coupled with sensitive analytical techniques for cadmium quantification, provides a reliable experimental approach. As with all cadmium compounds, strict adherence to safety protocols is essential to mitigate the associated health risks.

References

- Seidell, A. (1940). Solubilities of inorganic and metal organic compounds (3rd ed., Vol. 1). D. Van Nostrand Company.

-

Atomic Absorption Spectrometry for Cadmium Detection. (2022). AZoM. Retrieved from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

Cadmium Bromide Tetrahydrate | CdBr2·4H2O | CAS 13464-92-1. (n.d.). Heeger Materials Inc. Retrieved from [Link]

- Al-Adilee, K. J., & Al-Juboori, M. A. (2018). Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone. Journal of Chemistry, 2018, 1-8.

-

Cadmium bromide. (n.d.). In Wikipedia. Retrieved from [Link]

- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022).

-

Gravimetric method of analysis. (n.d.). Retrieved from [Link]

- Organic Solvent Extraction of Lead and Cadmium from Aqueous Solutions for Atomic Absorption Spectrophotometric Measurement. (1971).

-

Cadmium bromide (CdBr₂). (n.d.). Laboratory Notes. Retrieved from [Link]

-

Cadmium bromide. (n.d.). PubChem. Retrieved from [Link]

- Determination of solubility by gravimetric method: A brief review. (2020). National Journal of Pharmaceutical Sciences, 1(1), 1-4.

- Method for the determination of cadmium and its compounds in workplace air using graphite furnace atomic absorption spectrometry. (2022).

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

7: Gravimetric Analysis (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Why are inorganic compounds soluble in water and insoluble in organic solvents? (2018). Quora. Retrieved from [Link]

- Accurate Determination of Trace Cadmium in Soil Samples with Graphite Furnace Atomic Absorption Spectrometry Using Metal-Organic Frameworks as Matrix Modifiers. (2022). Applied Spectroscopy, 77(3), 296-305.

-

ICP-MS vs. ICP-OES: Comparative Analysis of Detection Sensitivity in Heavy Metals. (n.d.). Retrieved from [Link]

- Validation of Atomic Absorption Spectrophotometry and Mercury Analyzer for Analysis of Cadmium, Lead and Mercury in Red Chili Pepper. (2014). International Journal of ChemTech Research, 6(7), 3634-3641.

- Introduction of organic/hydro-organic matrices in inductively coupled plasma optical emission spectrometry and mass spectrometry. (2015).

-

What are the methods for determining the purity of inorganic salts? (2023). Retrieved from [Link]

-

Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). (n.d.). USDA. Retrieved from [Link]

- Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. (2022).

-

Comparative Analysis of Detection Sensitivity in Heavy Metals: ICP-MS vs. ICP-OES. (2024). AELAB. Retrieved from [Link]

-

cadmium bromide tetrahydrate. (n.d.). ChemBK. Retrieved from [Link]

-

Cadmium Analysis: Green Spectrophotometric Method. (n.d.). Studylib. Retrieved from [Link]

- SPECTROPHOTOMETRIC DETERMINATION OF TOXIC ELEMENTS (CADMIUM) IN AQUEOUS MEDIA. (2000). Bangladesh Journal of Scientific and Industrial Research, 35(1-4), 103-110.

- A comparative study of different methods for the determination of cadmium in various tissues of ramie (Boehmeria nivea L.). (2023). Frontiers in Environmental Science, 11, 1213451.

- Effect of water solubility in organic solvents on the standard Gibbs energy of ion transfer across a water/organic solvent interface. (2023). Journal of Electroanalytical Chemistry, 932, 117231.

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

- Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier. (2019). Crystal Growth & Design, 19(3), 1845-1854.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019).

- Navigating the Waters of Unconventional Crystalline Hydrates. (2017). Crystal Growth & Design, 17(10), 5563-5577.

-

Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. (2022). ACS Publications. Retrieved from [Link]

-

Cadmium bromide (CdBr2.4H2O) CAS 13464-92-1. (n.d.). Watson International. Retrieved from [Link]

-

Cadmium Bromide Tetrahydrate | CdBr2 · 4H2O. (n.d.). Ereztech. Retrieved from [Link]

Sources

- 1. heegermaterials.com [heegermaterials.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. azom.com [azom.com]

- 5. scispace.com [scispace.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. rua.ua.es [rua.ua.es]

- 8. Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

Cadmium bromide tetrahydrate CAS number 13464-92-1 information

An In-depth Technical Guide to Cadmium Bromide Tetrahydrate (CAS: 13464-92-1)

A Note to the Researcher

This document serves as a comprehensive technical guide for Cadmium bromide tetrahydrate, intended for professionals in research, development, and drug discovery. The information herein is synthesized from a multitude of reliable sources to provide a robust understanding of its properties, applications, and safety considerations. As a Senior Application Scientist, my objective is to present this information in a manner that is not only factually accurate but also contextually relevant to your work. The structure of this guide is designed to flow logically from fundamental properties to practical applications and essential safety protocols.

Chemical Identity and Nomenclature

Cadmium bromide tetrahydrate is an inorganic compound with the CAS number 13464-92-1.[1][2][3] It is the hydrated form of Cadmium(II) bromide, containing four molecules of water of crystallization.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 13464-92-1[1][2][3][4] |

| Linear Formula | CdBr₂ · 4H₂O[1][2] |

| Molecular Formula | Br₂CdH₈O₄[1][5] |

| Synonyms | Cadmium dibromide tetrahydrate, Cadmium(II) bromide tetrahydrate[6] |

| EC Number | 232-165-1[7] |

| PubChem CID | 71311325[8] |

| UNII | 7726AXS0WH[4] |

Physicochemical Properties

Cadmium bromide tetrahydrate presents as a white to yellowish crystalline solid.[1][2][5] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[3][9][10]

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 344.28 g/mol [1][2][5][8][11] |

| Appearance | White to off-white or yellowish crystalline solid/powder[1][2][5][9] |

| Melting Point | 36°C (transition)[9][12] |

| Solubility | Highly soluble in water (approx. 1000 g/L at 20°C) and ethanol.[1] Less soluble in acetone and ether.[9] Insoluble in organic solvents.[1] |

| Stability | Hygroscopic.[3][9][10] Stable under standard ambient conditions. |

Synthesis and Formulation

While de novo synthesis protocols are not extensively detailed in common literature, Cadmium bromide tetrahydrate is typically prepared through the reaction of cadmium oxide or cadmium carbonate with hydrobromic acid, followed by crystallization from an aqueous solution. It serves as a crucial precursor for the synthesis of other cadmium-containing compounds.[1]

Applications in Scientific Research

Cadmium bromide tetrahydrate is a versatile reagent with applications spanning several scientific disciplines.

Synthesis of Quantum Dots

A primary application of this compound is in the synthesis of cadmium-based quantum dots (QDs), such as cadmium zinc sulfide (CdZnS).[1][5][12][13][14] QDs are semiconductor nanocrystals with unique optoelectronic properties, making them valuable in displays, bio-imaging, and solar cells.

Diagram 1: General Workflow for Quantum Dot Synthesis

Caption: Workflow for Quantum Dot Synthesis.

Coordination Polymers and Non-Linear Optics

It is also utilized in the synthesis of coordination polymers, which are of interest for their potential as second-order non-linear optical (NLO) materials.[1][5][12][14]

Other Laboratory and Industrial Uses

-

Photography: Used in the manufacturing of photographic films and papers as a sensitizer in emulsions and developers.[1][15]

-

Electroplating: Serves as a source of cadmium ions for electroplating processes.[1]

-

Organic Synthesis: Can act as a catalyst in various organic reactions.[1]

-

Analytical Chemistry: Employed as a reagent in techniques like spectrophotometry.[15]

-

Biological Research: Has been used in cell culture studies and as a tracer in biological assays.[15]

Safety, Handling, and Toxicology

Cadmium bromide tetrahydrate is a hazardous substance and must be handled with extreme caution.[3] It is classified as a carcinogen and a teratogen.[16]

Table 3: GHS Hazard Classifications

| Hazard Class | Category |

| Acute Toxicity, Oral | 4[1] |

| Acute Toxicity, Dermal | 4[1] |

| Acute Toxicity, Inhalation | 4[1] |

| Carcinogenicity | 1B |

| Hazardous to the Aquatic Environment, Acute | 1[1] |

| Hazardous to the Aquatic Environment, Chronic | 1[1] |

Signal Word: Danger[17]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H350: May cause cancer.

-

H410: Very toxic to aquatic life with long lasting effects.[2]

Exposure Limits

Personal Protective Equipment (PPE) and Handling

Diagram 2: Recommended Handling Protocol

Caption: Recommended Handling Protocol.

Protocol for Safe Handling:

-

Engineering Controls: Always handle Cadmium bromide tetrahydrate within a certified chemical fume hood to minimize inhalation exposure.[17] Ensure that an eyewash station and safety shower are readily accessible.[17]

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and metals.[1][18]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][17]

Toxicology Profile

Prolonged or repeated exposure to cadmium compounds can lead to serious health effects, including lung and kidney damage.[1] Cadmium and its compounds are classified as known human carcinogens.[16] Ingestion can cause severe toxic symptoms, potentially leading to liver and kidney injuries.[19]

Disposal Considerations

Waste disposal should be conducted in accordance with all local, regional, and national regulations. As a hazardous waste, it should not be disposed of in standard landfill or sewer systems.[17]

Transportation Information

Cadmium bromide tetrahydrate is classified as a dangerous good for transportation.[11]

References

-

Heeger Materials Inc. (n.d.). Cadmium Bromide Tetrahydrate | CdBr2·4H2O | CAS 13464-92-1. Retrieved from [Link]

-

American Elements. (n.d.). Cadmium Bromide Tetrahydrate. Retrieved from [Link]

-

Wikipedia. (n.d.). Cadmium bromide. Retrieved from [Link]

-

Axiom Chemicals Private Limited. (n.d.). Cadmium Bromide Tetrahydrate. Retrieved from [Link]

-

Molbase. (n.d.). 13464-92-1 Br2CdH8O4 CADMIUM BROMIDE TETRAHYDRATE. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Cadmium Bromide. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Cadmium bromide | CdBr2 | CID 9816930. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Cadmium bromide tetrahydrate, 98% | Br2CdH8O4 | CID 71311325. Retrieved from [Link]

-

Ereztech. (n.d.). Cadmium Bromide Tetrahydrate | CdBr2 · 4H2O. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Cadmium Bromide Tetrahydrate - ProChem, Inc. [prochemonline.com]

- 3. Cadmium Bromide Tetrahydrate - Chromium (II) Bromide and Cobalt (II) Bromide Anhydrous [axiomlithium.com]

- 4. Cadmium bromide - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Cadmium Bromide | Cadmium Bromide Tetrahydrate | CdBr2 · 4H2O - Ereztech [ereztech.com]

- 7. americanelements.com [americanelements.com]

- 8. Cadmium bromide tetrahydrate, 98% | Br2CdH8O4 | CID 71311325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CADMIUM BROMIDE TETRAHYDRATE CAS#: 13464-92-1 [chemicalbook.com]

- 10. sunlake.lookchem.com [sunlake.lookchem.com]

- 11. scbt.com [scbt.com]

- 12. CADMIUM BROMIDE TETRAHYDRATE CAS#: 13464-92-1 [amp.chemicalbook.com]

- 13. Cadmium bromide 98 13464-92-1 [sigmaaldrich.com]

- 14. CADMIUM BROMIDE TETRAHYDRATE | 13464-92-1 [chemicalbook.com]

- 15. jk-sci.com [jk-sci.com]

- 16. nj.gov [nj.gov]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. Cadmium bromide | CdBr2 | CID 9816930 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Fingerprints of Cadmium Bromide Tetrahydrate: A Technical Guide

Introduction

Cadmium bromide tetrahydrate (CdBr₂·4H₂O) is an inorganic salt that serves as a precursor in the synthesis of advanced materials, including quantum dots and specialized coordination polymers. A thorough understanding of its solid-state structure is paramount for controlling the stoichiometry and morphology of these downstream products. While X-ray diffraction provides a definitive map of the atomic positions, a combination of vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary and dynamic perspective on the bonding environment, particularly concerning the roles of the water of hydration and the local coordination of the cadmium ion.

This technical guide provides an in-depth analysis of the spectroscopic data for solid CdBr₂·4H₂O. In the absence of a complete set of publicly available experimental spectra, this guide leverages the known crystal structure to predict and interpret the expected spectroscopic features. We present detailed, field-proven protocols for acquiring high-quality data and correlate the spectroscopic observables with the material's fundamental structure, offering researchers a comprehensive framework for characterization.

Foundational Crystal Structure

A complete interpretation of spectroscopic data begins with the crystal structure. Cadmium bromide tetrahydrate crystallizes in the orthorhombic system with the space group Pnnm. The structure is characterized by chains of octahedra extending along the c-axis.[1]

The coordination sphere of the cadmium(II) ion is central to its spectroscopic signature. In this hydrate, each Cd²⁺ ion is octahedrally coordinated, forming a [CdBr₂(H₂O)₄] complex. This six-coordinate environment is a common and stable configuration for cadmium(II).[2] The crystal lattice contains two crystallographically distinct water molecules, which implies that they will have different bonding environments and, consequently, distinct vibrational signatures. This structural information is critical for the detailed assignment of the IR, Raman, and NMR spectra.

Vibrational Spectroscopy: Probing Molecular Motions

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, is exceptionally sensitive to the structure and bonding of the water molecules of hydration and the cadmium-halide framework.[3]

Theoretical Principles

The vibrational spectrum of CdBr₂·4H₂O can be divided into three main regions:

-

Water Internal Modes (3000-3700 cm⁻¹ and ~1600 cm⁻¹): These correspond to the O-H stretching (ν_OH) and H-O-H bending (δ_HOH) vibrations. The frequencies of these modes are highly sensitive to the strength of hydrogen bonding. Stronger hydrogen bonds weaken the O-H bond, shifting the stretching frequency to lower wavenumbers (a "red shift").[4] The presence of two distinct water molecules in the lattice is expected to result in multiple, overlapping bands in this region.

-

Water External (Librational) Modes (300-900 cm⁻¹): These are the frustrated rotational motions of the water molecules within the crystal lattice, categorized as rocking, wagging, and twisting. Their frequencies are indicative of the strength of the coordination to the metal ion and the hydrogen bonding network.[5]

-

Lattice Modes (< 300 cm⁻¹): This far-infrared region contains the vibrations of the heavier atoms, specifically the Cd-Br and Cd-O (from the coordinated water) stretching and bending modes. These peaks provide direct information about the cadmium coordination sphere.

Predicted Spectra and Interpretation

While a complete experimental dataset is not publicly available, the known crystal structure allows for a robust prediction of the key spectral features. The Raman spectrum of anhydrous CdBr₂ shows two primary lattice vibration modes around 150 cm⁻¹ and 81 cm⁻¹.[4] In the tetrahydrate, we expect these Cd-Br modes to be shifted and supplemented by Cd-O stretching modes and the rich vibrational spectrum of the water molecules.

The table below summarizes the expected vibrational modes for CdBr₂·4H₂O. The presence of two unique water molecules (H₂O(I) and H₂O(II)) will lead to a doubling of the water-related bands, although they may overlap.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Technique | Interpretation Notes |

| O-H Stretching (ν_OH) | 3000 - 3600 | IR, Raman | Broad bands due to hydrogen bonding. Multiple peaks are expected due to two distinct water molecules. |

| H-O-H Bending (δ_HOH) | 1590 - 1650 | IR, Raman | Should show at least two distinct peaks corresponding to the two water environments. |

| Water Librations | 300 - 900 | IR, Raman | A complex series of bands (rocking, wagging, twisting) sensitive to the coordination and H-bond strength. |

| Cd-O Stretching (ν_Cd-O) | 200 - 400 | Far-IR, Raman | Indicates direct coordination of water to the cadmium center. |

| Cd-Br Stretching (ν_Cd-Br) | 50 - 200 | Far-IR, Raman | Provides information on the Cd-Br bond strength. Expected to be shifted from anhydrous CdBr₂. |

Experimental Protocols

Below is a generalized workflow for acquiring high-quality IR and Raman spectra of a hydrated salt like CdBr₂·4H₂O.

Caption: Generalized workflow for IR and Raman analysis.

-

Preparation: Gently grind ~1-2 mg of CdBr₂·4H₂O with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The hygroscopic nature of CdBr₂·4H₂O necessitates working in a low-humidity environment (e.g., a glove box or under a dry nitrogen purge) to prevent changes in hydration state.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disk.

-

Background Collection: Place the KBr pellet in the spectrometer's sample holder and collect a background spectrum. This step is crucial to ratio out atmospheric H₂O and CO₂ absorptions as well as any instrumental artifacts.

-

Sample Collection: Collect the sample spectrum. A typical acquisition might involve co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform baseline correction and data normalization as required.

-

Sample Preparation: Place a small amount of the crystalline CdBr₂·4H₂O powder directly into a sample vial or onto a microscope slide. No sample dilution is typically necessary.

-

Instrument Setup: Use a near-infrared laser (e.g., 1064 nm) to minimize the risk of fluorescence, which can overwhelm the weaker Raman signal.

-

Data Acquisition: Focus the laser on the sample and collect the scattered radiation. Acquisition times may be longer than for IR, often requiring several minutes of signal accumulation.

-

Data Processing: Process the spectrum to remove any background fluorescence and perform baseline correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) provides atomic-level information about the local chemical environment of specific nuclei. For CdBr₂·4H₂O, the most informative nuclei are ¹¹³Cd and ¹H.

Theoretical Principles

-

¹¹³Cd NMR: Cadmium has two NMR-active spin-½ nuclei, ¹¹¹Cd and ¹¹³Cd, with ¹¹³Cd being slightly more sensitive.[6] In the solid state, the observed chemical shift is highly sensitive to the coordination number and the nature of the coordinating atoms. For cadmium halides, the chemical shift is a direct probe of the electronic environment around the Cd²⁺ ion.

-

¹H NMR: Proton NMR can distinguish between the different water molecules in the crystal lattice. The chemical shifts of the protons are influenced by hydrogen bonding and their proximity to the electronegative bromide ions and the cadmium cation.[7]

Techniques like Magic-Angle Spinning (MAS) are essential in ssNMR to average out anisotropic interactions that would otherwise lead to extremely broad, uninformative signals.[6]

Data Interpretation

A solid-state ¹¹³Cd MAS NMR study has reported the isotropic chemical shift (δ_iso) for CdBr₂·4H₂O.[1] This experimental value provides a direct spectroscopic fingerprint of the cadmium environment.

| Compound | Cadmium Coordination | ¹¹³Cd Isotropic Chemical Shift (δ_iso, ppm) |

| CdCl₂ | Octahedral | 234 |

| CdBr₂·4H₂O | Octahedral | 172 |

| CdI₂ | Octahedral | -124 |

Data referenced from Akai et al. (2000).[1] Shifts are referenced to a 1M Cd(ClO₄)₂ aqueous solution.

The observed shift of 172 ppm for CdBr₂·4H₂O is consistent with an octahedrally coordinated cadmium ion. The chemical shift trend (Cl > Br > I) reflects the decreasing electronegativity of the halide, which increases the shielding at the cadmium nucleus and shifts the resonance to a lower frequency (more negative ppm value). The coordination by four water molecules in addition to the two bromide ions places the chemical shift between that of the purely halide-coordinated anhydrous compounds.

A ¹H MAS NMR spectrum is predicted to show at least two distinct sets of resonances, corresponding to the two crystallographically inequivalent water molecules. Further 2D NMR experiments, such as ¹H-¹¹³Cd correlation experiments, could definitively link specific proton signals to the cadmium coordination sphere.

Experimental Protocol

Caption: Generalized workflow for solid-state NMR analysis.

-

Sample Packing: Carefully pack the powdered CdBr₂·4H₂O sample into a zirconia rotor (e.g., 4 mm diameter).

-

Instrument Setup: Insert the rotor into the solid-state NMR probe and place it in the magnet.

-

Spinning: Spin the sample at a stable rate, typically between 5 and 15 kHz, precisely at the magic angle (54.74° relative to the main magnetic field).

-

Pulse Sequence: Utilize a cross-polarization (CP) pulse sequence. This is a crucial step for sensitivity enhancement. CP transfers magnetization from the abundant ¹H nuclei (from the water molecules) to the rare ¹¹³Cd nuclei, significantly reducing the required experiment time.

-

Acquisition: Acquire the free induction decay (FID) while applying high-power ¹H decoupling to remove broadening from ¹H-¹¹³Cd dipolar interactions.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID to obtain the final spectrum. The chemical shifts should be referenced externally to a standard sample, such as a 1M aqueous solution of Cd(ClO₄)₂.[1]

Integrated Spectroscopic Analysis

The combination of vibrational and NMR spectroscopy, grounded in the known crystal structure, provides a cohesive and detailed picture of cadmium bromide tetrahydrate.

-

Crystallography establishes the static framework: an octahedral [CdBr₂(H₂O)₄] unit with two unique water molecules.[1]

-

¹¹³Cd NMR confirms the octahedral coordination environment in the solid state and provides a precise measure of the electronic shielding at the metal center.[1]

-

IR and Raman Spectroscopy would illuminate the dynamics of the structure. They would detail the hydrogen-bonding network through the O-H stretching frequencies and directly probe the Cd-O and Cd-Br bonds in the lattice, confirming the coordination of water and the nature of the cadmium-halide interaction.

Together, these techniques provide a multi-faceted characterization, moving from the static atomic arrangement to the specific nature and strength of the chemical bonds within the material. This comprehensive understanding is essential for researchers utilizing CdBr₂·4H₂O as a precursor, as the bonding and hydration state can directly influence its reactivity and the properties of the resulting nanomaterials or coordination polymers.

References

-

Leligny, H., & Monier, J. C. (1978). Structure Cristalline de CdBr2.4H2O. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(1), 5–8. [Link]

- Grodzicki, A., Piszora, P., & Rozpłoch, F. (1998). Infrared and Raman studies of water molecule normal vibrations in crystalline hydrates which form the chain structures. Journal of Molecular Structure, 444(1-3), 125-133.

-

Nozawa, T., Nakagawa, H., & Matsumoto, H. (1985). Raman Spectra of the Mixed Cadmium Halide Crystals. MEMOIRS OF THE FACULTY OF ENGINEERING, FUKUI UNIVERSITY, 33(1), 1-10. [Link]

-

Borsari, M. (2014). Cadmium: Coordination Chemistry. In Encyclopedia of Inorganic and Bioinorganic Chemistry. [Link]

-

Mondal, J. A., et al. (2022). Vibrational Raman Spectroscopy of the Hydration Shell of Ions. Molecules, 28(1), 226. [Link]

-

Akai, T., et al. (2000). 113Cd MAS NMR Study of Cadmium Halides and Their Salts. Chemistry Letters, 29(9), 1032-1033. [Link]

-

The Hebrew University of Jerusalem. (n.d.). (Cd) Cadmium NMR. NMRlab. [Link]

- Falk, M. (1975). Infrared studies of water in crystalline hydrates. Canadian Journal of Chemistry, 53(11), 1613-1621.

-

LibreTexts Chemistry. (2020). 7.2: Identifying all IR- and Raman-active vibrational modes in a molecule. [Link]

-

Hou, G. L., et al. (2020). Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. Minerals, 10(2), 179. [Link]

Sources

The Thermal Dissociation of Cadmium Bromide Tetrahydrate: A Technical Guide for Researchers

An In-Depth Examination of the Physicochemical Transformations

This technical guide provides a comprehensive analysis of the thermal decomposition of cadmium bromide tetrahydrate (CdBr₂·4H₂O), offering a detailed exploration of its dissociation pathway, the underlying principles of analysis, and robust experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the thermal behavior of hydrated metal halides.

Introduction: The Significance of Thermal Analysis in Compound Characterization

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For hydrated crystalline compounds such as cadmium bromide tetrahydrate, these methods are indispensable for elucidating the nature of water-of-hydration binding, determining thermal stability, and identifying decomposition products. Understanding these characteristics is paramount in fields ranging from the development of pharmaceutical intermediates to the synthesis of advanced materials, where precise control over composition and purity is critical.

Cadmium bromide tetrahydrate, a white, hygroscopic crystalline solid, serves as a valuable model for studying the thermal behavior of hydrated metal halides. Its decomposition is a multi-stage process involving dehydration and subsequent breakdown of the anhydrous salt. This guide will dissect this process, providing both theoretical grounding and practical, field-proven insights.

The Physicochemical Transformation: A Multi-Stage Decomposition Pathway

The thermal decomposition of cadmium bromide tetrahydrate proceeds through a series of distinct, temperature-dependent stages. While specific transition temperatures can be influenced by experimental conditions such as heating rate and atmospheric composition, the general pathway can be reliably predicted. The process is initiated by the sequential loss of water molecules (dehydration), followed by the decomposition of the anhydrous cadmium bromide.

Dehydration: The Stepwise Liberation of Water of Crystallization

Cadmium bromide tetrahydrate possesses a melting point of approximately 36°C. The initial phase of thermal decomposition involves the liberation of its four molecules of water of hydration. Based on studies of analogous hydrated metal halides, this dehydration is expected to occur in a stepwise fashion. The loosely bound water molecules are removed at lower temperatures, while those more intimately involved in the crystal lattice require greater thermal energy for their release.

The anticipated dehydration pathway is as follows:

CdBr₂·4H₂O(s) → CdBr₂·xH₂O(s) + (4-x)H₂O(g) → CdBr₂(s) + 4H₂O(g)

The formation of lower hydrate intermediates (e.g., a monohydrate) is plausible, particularly at slower heating rates, as observed in the thermal decomposition of other hydrated cadmium salts like cadmium succinate dihydrate.

Decomposition of Anhydrous Cadmium Bromide

Following complete dehydration, the resulting anhydrous cadmium bromide (CdBr₂) remains stable until a significantly higher temperature is reached. Upon further heating, the anhydrous salt will decompose. In an inert atmosphere, this may involve sublimation or decomposition into its constituent elements. However, in an oxidizing atmosphere, such as air, the decomposition pathway is expected to yield cadmium oxide (CdO) and bromine-containing gases. When heated to decomposition, it is known to emit toxic fumes of cadmium and hydrogen bromide. The final solid residue in an air atmosphere is typically the most stable oxide of the metal.

2CdBr₂(s) + O₂(g) → 2CdO(s) + 2Br₂(g)

Experimental Investigation: Methodologies and Protocols

A thorough investigation of the thermal decomposition of cadmium bromide tetrahydrate necessitates the use of sophisticated analytical techniques. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are the principal methods employed for this purpose.

Core Techniques: TGA and DTA

-

Thermogravimetric Analysis (TGA): This technique provides quantitative information about the mass changes in a sample as a function of temperature. For CdBr₂·4H₂O, TGA is instrumental in identifying the distinct stages of dehydration and decomposition and calculating the mass loss at each step. This allows for the verification of the stoichiometry of the intermediates and final products.

-

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. This technique detects exothermic and endothermic events. The dehydration and decomposition of cadmium bromide tetrahydrate are endothermic processes, which will be observed as distinct peaks in the DTA curve, corresponding to the mass loss events in the TGA data.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust methodology for the thermal analysis of cadmium bromide tetrahydrate. The causality behind each experimental choice is explained to ensure scientific integrity.

Instrumentation:

-

A simultaneous TGA-DTA instrument is recommended for concurrent analysis.

-

Alumina (Al₂O₃) or platinum crucibles are suitable for sample containment.

-

A dynamic atmosphere of dry nitrogen (for inert conditions) or dry air (for oxidative conditions) should be maintained with a consistent flow rate (e.g., 50 mL/min).

Procedure:

-

Sample Preparation: A small, representative sample of cadmium bromide tetrahydrate (typically 5-10 mg) is accurately weighed directly into the TGA crucible. The use of a small sample mass minimizes thermal gradients within the sample.

-

Instrument Calibration: The temperature and mass scales of the TGA-DTA instrument should be calibrated using certified reference materials.

-

Experimental Conditions: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800°C). A linear heating rate, typically between 5°C/min and 20°C/min, is applied. Slower heating rates can improve the resolution of closely occurring thermal events.

-

Data Acquisition: The mass loss (TGA), the rate of mass loss (DTG, derivative thermogravimetry), and the differential temperature (DTA) are recorded as a function of temperature.

Data Interpretation:

The resulting TGA curve will show distinct plateaus corresponding to the stable forms of the compound (tetrahydrate, any intermediates, and the final residue), with sharp drops in mass indicating decomposition events. The DTG curve will show peaks at the temperatures of the maximum rate of mass loss, aiding in the precise identification of transition temperatures. The DTA curve will display endothermic peaks corresponding to each mass loss step.

Expected Results and Data Presentation

The thermal analysis of cadmium bromide tetrahydrate is expected to yield data that can be summarized to clearly illustrate the decomposition pathway.

Quantitative Data Summary

The following table presents the theoretical mass loss for each stage of the decomposition of CdBr₂·4H₂O. Experimental results from TGA should be compared to these values to confirm the proposed pathway.

| Decomposition Stage | Chemical Equation | Theoretical Mass Loss (%) |

| Complete Dehydration | CdBr₂·4H₂O → CdBr₂ + 4H₂O | 20.92% |

| Decomposition of Anhydrous Salt to Cadmium Oxide (in air) | 2CdBr₂ + O₂ → 2CdO + 2Br₂ | 41.84% (of anhydrous mass) |

Visualization of the Decomposition Pathway

The logical flow of the thermal decomposition process can be visualized using a flowchart.

Caption: A flowchart illustrating the stepwise thermal decomposition of cadmium bromide tetrahydrate.

Visualization of the Experimental Workflow

The experimental protocol for thermal analysis can also be represented as a clear workflow diagram.

Caption: A diagram outlining the key steps in the experimental workflow for the thermal analysis of cadmium bromide tetrahydrate.

Safety Considerations

Cadmium bromide and its decomposition products are toxic and should be handled with appropriate safety precautions.[1] All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. The gaseous decomposition products, including hydrogen bromide and bromine, are corrosive and toxic.[1] The final cadmium oxide residue is also toxic and should be disposed of as hazardous waste according to institutional guidelines.

Conclusion

The thermal decomposition of cadmium bromide tetrahydrate is a predictable, multi-step process that serves as an excellent case study for the application of thermal analysis techniques in materials characterization. A comprehensive understanding of this process, from the initial dehydration to the final decomposition of the anhydrous salt, is crucial for its effective use in scientific and industrial applications. The methodologies and insights provided in this guide offer a robust framework for the accurate and reliable thermal analysis of this and similar hydrated compounds.

References

- To be populated with specific journal articles detailing the thermal analysis of cadmium bromide tetrahydrate or closely related compounds as they become available through further targeted research.

-

PubChem. Cadmium bromide. National Center for Biotechnology Information. [Link]

- Additional references to be included as specific d

Sources

Navigating the Risks: A Technical Guide to the Safe Handling and Disposal of Cadmium Bromide Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Cadmium bromide tetrahydrate (CdBr₂·4H₂O), a white to yellowish crystalline solid, serves as a valuable reagent in various scientific applications, including photographic processes and lithography.[1][2] However, its utility is counterbalanced by its significant toxicological profile. As a cadmium compound, it is classified as a human carcinogen and poses a substantial risk to human health and the environment.[3][4] This guide provides a comprehensive framework for the safe handling, storage, and disposal of Cadmium bromide tetrahydrate, grounded in established safety protocols and regulatory standards. It is designed to empower researchers and laboratory personnel with the knowledge to mitigate risks and ensure a safe working environment.

The Toxicological Landscape: Understanding the Hazard

Cadmium and its compounds are systemic toxicants, meaning they can adversely affect multiple organs. The primary routes of occupational exposure are inhalation of dust and fumes, and ingestion.[5][6]

Acute Exposure: Inhalation of high concentrations of cadmium dust can lead to immediate, severe respiratory distress, including symptoms like chest pain, dyspnea, and muscle weakness, potentially progressing to pulmonary edema and respiratory failure within days.[7] Ingestion can cause nausea, vomiting, diarrhea, and abdominal pain.[8]